molecular formula C11H13ClN2 B2856153 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride CAS No. 162098-82-0

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride

Cat. No. B2856153
CAS RN: 162098-82-0
M. Wt: 208.69
InChI Key: QIIDKSOFGHYBOY-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride (THN-CN-HCl) is a synthetic organic compound commonly used in scientific research. It is a small molecule with a molecular weight of 150.6 g/mol and a melting point of 228-230°C. THN-CN-HCl has a wide range of applications in the fields of biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride is widely used as a research tool in the fields of biochemistry, molecular biology, and pharmacology. It has been used to study the structure and function of proteins and enzymes, to investigate the mechanism of action of drugs, and to study the effects of drugs on cells and tissues. It has also been used in drug screening studies and in the development of novel drugs.

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride is not fully understood. Studies have shown that it binds to proteins and enzymes, and this binding is thought to be responsible for its effects on cells and tissues. It is believed to interact with proteins and enzymes by forming covalent bonds with them, thus altering their structure and function.
Biochemical and Physiological Effects
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to modulate the activity of proteins, to modulate the activity of ion channels, and to modulate the activity of cell-signaling pathways. It has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. The major limitation of using 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride is its lack of specificity; it binds to many different proteins and enzymes, making it difficult to study the specific effects of a given protein or enzyme.

Future Directions

Future research on 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride could focus on developing more specific compounds that interact with specific proteins and enzymes. Additionally, research could focus on further elucidating the biochemical and physiological effects of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride and its mechanism of action. Furthermore, research could focus on developing new applications for 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride, such as in drug development and drug screening studies. Finally, research could focus on exploring the potential therapeutic applications of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride, such as in the treatment of cancer and inflammation.

Synthesis Methods

The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride is a simple and straightforward process. It is synthesized from the reaction of 2-amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (THN-CN) and hydrochloric acid (HCl). The reaction is conducted in aqueous solution at room temperature and the product is isolated by filtration. The yield of the reaction is typically greater than 90%.

properties

IUPAC Name

2-amino-3,4-dihydro-1H-naphthalene-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11;/h1-4H,5-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIDKSOFGHYBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride

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